N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenyl ring that is further substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Substitution Reactions: The phenyl ring is introduced through a substitution reaction, where a suitable phenyl derivative is reacted with the pyridine ring.
Introduction of Substituents: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the substituted pyridine with an amine derivative under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide: Differing only in the position of the carboxamide group, this compound may exhibit different chemical and biological properties.
N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-sulfonamide: The sulfonamide group introduces different reactivity and potential biological activities.
N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-carboxylic acid:
Uniqueness: The unique combination of the pyridine ring, carboxamide group, and substituted phenyl ring in this compound imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)14-6-4-5-12(3)15(14)18-16(19)13-7-9-17-10-8-13/h4-11H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJOFGXLAAYERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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